molecular formula C18H20O2 B1596411 p-Cumylphenyl glycidyl ether CAS No. 61578-04-9

p-Cumylphenyl glycidyl ether

Cat. No.: B1596411
CAS No.: 61578-04-9
M. Wt: 268.3 g/mol
InChI Key: MHTUIBIYJWEQKA-UHFFFAOYSA-N
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Description

p-Cumylphenyl glycidyl ether: is an organic compound belonging to the class of glycidyl ethers. It is characterized by the presence of a glycidyl group attached to a phenyl ring, which is further substituted with a cumyl group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Cumylphenyl glycidyl ether typically involves the reaction of cumylphenol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of a halohydrin intermediate, which is subsequently dehydrochlorinated to yield the glycidyl ether. The reaction conditions often include the use of sodium hydroxide as the base and a suitable solvent such as toluene or dichloromethane .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of epichlorohydrin to a stirred solution of cumylphenol and sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the glycidyl ether. The product is purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: p-Cumylphenyl glycidyl ether is used as a reactive diluent in epoxy resin formulations. It helps in reducing the viscosity of the resin, making it easier to process and apply. This compound also finds applications in the synthesis of various polymers and copolymers .

Biology and Medicine: In biological research, this compound is used as a cross-linking agent for proteins and other biomolecules. Its ability to form stable covalent bonds with amino groups makes it valuable in the preparation of bioconjugates and immobilized enzymes .

Industry: Industrially, this compound is employed in the production of coatings, adhesives, and sealants. Its unique chemical properties enhance the performance and durability of these materials. Additionally, it is used in the manufacture of specialty chemicals and intermediates .

Comparison with Similar Compounds

  • Phenyl glycidyl ether
  • Nonylphenyl glycidyl ether
  • Bisphenol A glycidyl ether

Comparison: p-Cumylphenyl glycidyl ether is unique due to the presence of the cumyl group, which imparts distinct steric and electronic properties. Compared to phenyl glycidyl ether, this compound exhibits higher reactivity and better performance in reducing the viscosity of epoxy resins. Nonylphenyl glycidyl ether, on the other hand, is more hydrophobic and is used in applications requiring water resistance. Bisphenol A glycidyl ether is widely used in the production of high-performance epoxy resins but lacks the specific steric effects provided by the cumyl group .

Properties

IUPAC Name

2-[[4-(2-phenylpropan-2-yl)phenoxy]methyl]oxirane
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InChI

InChI=1S/C18H20O2/c1-18(2,14-6-4-3-5-7-14)15-8-10-16(11-9-15)19-12-17-13-20-17/h3-11,17H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MHTUIBIYJWEQKA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3CO3
Source PubChem
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Molecular Formula

C18H20O2
Record name P-CUMYLPHENYL GLYCIDYL ETHER
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DSSTOX Substance ID

DTXSID90886451
Record name Oxirane, 2-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]-
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Molecular Weight

268.3 g/mol
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CAS No.

61578-04-9
Record name P-CUMYLPHENYL GLYCIDYL ETHER
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Record name 2-[[4-(1-Methyl-1-phenylethyl)phenoxy]methyl]oxirane
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Record name Oxirane, 2-((4-(1-methyl-1-phenylethyl)phenoxy)methyl)-
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Record name Oxirane, 2-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]-
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Record name Oxirane, 2-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]-
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Record name [[4-(α,α-dimethylbenzyl)phenoxy]methyl]oxirane
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Synthesis routes and methods

Procedure details

The title compound was prepared from 4-(1-methyl-1-phenyl-ethyl)-phenol and epichlorohydrin employing the procedures as set forth in Step 1 of Example 2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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